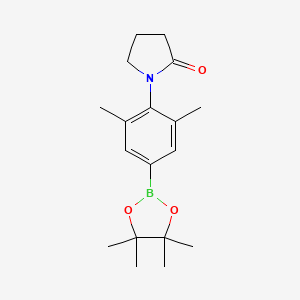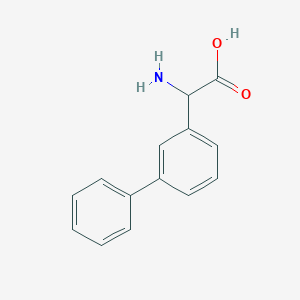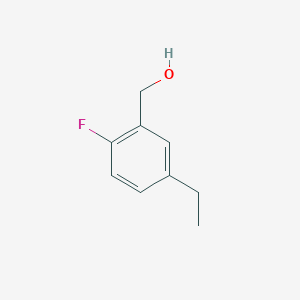
(5-Ethyl-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-2-fluorophenyl)methanol is an organic compound characterized by the presence of an ethyl group and a fluorine atom attached to a benzene ring, with a methanol group (-CH2OH) at the benzylic position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (5-Ethyl-2-fluorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes or other large-scale reduction techniques to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Ethyl-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: (5-Ethyl-2-fluorophenyl)aldehyde or (5-Ethyl-2-fluorobenzoic acid).
Reduction: (5-Ethyl-2-fluorotoluene).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Ethyl-2-fluorophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Ethyl-2-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for drug design and development.
Comparaison Avec Des Composés Similaires
(5-Ethyl-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(5-Ethyl-2-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
(5-Ethyl-2-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.
Comparison: (5-Ethyl-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11FO |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
(5-ethyl-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5,11H,2,6H2,1H3 |
Clé InChI |
AMOZESNYUMIWDE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



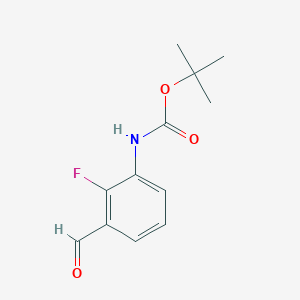
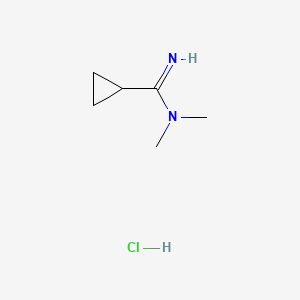
![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)
dimethylsilane](/img/structure/B13464961.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)

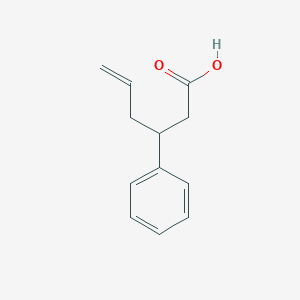

![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
